
6-Bromochromen-2-one
Overview
Description
6-Bromochromen-2-one (CAS: 19063-55-9) is a brominated coumarin derivative with the molecular formula C₉H₅BrO₂ and a molecular weight of 237.96 g/mol . Structurally, it consists of a chromen-2-one (coumarin) backbone substituted with a bromine atom at the 6-position. This compound is widely utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and fluorescent probes due to its electron-deficient aromatic system and reactivity in cross-coupling reactions .
Key physicochemical properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromochromen-2-one can be synthesized through various methods. One common approach involves the bromination of chromen-2-one. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is common. This ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Bromochromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can yield the corresponding chromanol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution: Formation of 6-azidochromen-2-one or 6-thiocyanatochromen-2-one.
Oxidation: Formation of 6-bromo-4-hydroxychromen-2-one.
Reduction: Formation of 6-bromo-2-chromanone.
Scientific Research Applications
6-Bromochromen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization, making it a versatile intermediate.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe in biochemical assays.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with cell proliferation pathways.
Industry: It is used in the synthesis of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-bromochromen-2-one varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. For instance, its bromine atom can form halogen bonds with biological targets, affecting their function. The compound’s structure allows it to participate in various molecular interactions, influencing pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Bromo-3-methyl-2H-chromen-2-one
- Molecular Formula : C₁₀H₇BrO₂ (MW: 239.07 g/mol) .
- Structural Difference : A methyl group at the 3-position instead of a hydrogen atom.
- Increased steric hindrance may reduce reactivity in electrophilic substitution reactions compared to 6-bromochromen-2-one.
- Applications : Used in synthesizing heterocyclic compounds with reported antimicrobial activity .
6-Bromo-4-hydroxy-2H-chromen-2-one
- Molecular Formula : C₉H₅BrO₃ (MW: 253.04 g/mol) .
- Structural Difference : A hydroxyl group at the 4-position.
- Impact :
- The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents.
- May act as a chelating agent for metal ions, useful in catalytic or sensor applications.
- Biological Relevance : Hydroxylated coumarins are often associated with antioxidant and anti-inflammatory properties .
6-Bromo-3-{thiazol/hydrazinyl}-Substituted Derivatives
- Examples :
- Structural Differences : Thiazole or hydrazinyl moieties attached to the 3-position.
- Hydrazinyl groups enable Schiff base formation, useful in coordination chemistry or drug design .
- Applications : These derivatives exhibit antitumor and antimicrobial activities in preliminary studies .
Comparative Data Table
Biological Activity
6-Bromochromen-2-one, also known as 6-bromo-2H-chromen-2-one, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, particularly its antitumor, antimicrobial, and neuroprotective effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is a member of the chromone family, characterized by a benzopyranone structure. The presence of the bromine atom at the 6-position enhances its reactivity and biological activity. Its molecular formula is with a molecular weight of 215.04 g/mol.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. Notably, it has shown promising results against liver carcinoma cells (HEPG2).
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several derivatives of this compound, including its analogs synthesized with different substituents. The results are summarized in Table 1.
Compound | IC50 (µM) | Cell Line |
---|---|---|
6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one | 8.20 ± 1.54 | HEPG2 |
Thiazole derivative (7c) | 2.70 ± 0.28 | HEPG2 |
Isoxazole derivative (23g) | 3.50 ± 0.23 | HEPG2 |
The study revealed that compounds with thiazole and isoxazole moieties exhibited the most potent activity, with IC50 values significantly lower than those of other tested compounds .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against various pathogens. A recent study synthesized new derivatives linked to thiazoles and tested their efficacy against Gram-positive bacteria.
Case Study: Antimicrobial Testing
The antimicrobial activity results are presented in Table 2.
Compound | Zone of Inhibition (mm) | Pathogen |
---|---|---|
6-Bromo-3-(thiazolyl)-chromen-2-one | 18 | Staphylococcus aureus |
6-Bromo-3-(pyridyl)-chromen-2-one | 15 | Escherichia coli |
Standard (Ciprofloxacin) | 20 | Staphylococcus aureus |
The synthesized thiazole derivatives demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus, outperforming the standard antibiotic Ciprofloxacin .
Neuroprotective Effects
Research has also indicated that chromone derivatives, including this compound, may serve as modulators of metabotropic glutamate receptors (mGluRs), which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The neuroprotective effects are attributed to the modulation of glutamate neurotransmission pathways, which can help alleviate symptoms associated with excitotoxicity in neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Bromochromen-2-one, and how can their efficiency be optimized?
- Methodological Answer : The synthesis typically involves bromination of chromen-2-one precursors using agents like N-bromosuccinimide (NBS) in dichloromethane or acetonitrile under controlled temperatures (40–60°C). Efficiency optimization requires monitoring reaction kinetics via HPLC or TLC, adjusting stoichiometry (e.g., molar ratios of 1:1.2 for precursor-to-brominating agent), and evaluating solvent polarity effects on yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product purity, validated by NMR (¹H/¹³C) and mass spectrometry .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm bromine substitution at the 6-position via deshielding effects (e.g., aromatic proton shifts to δ 7.8–8.2 ppm) .
- FT-IR : Identification of carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and C-Br bonds (~550 cm⁻¹).
- X-ray crystallography : For resolving crystal packing and bond angles, critical for structure-activity relationship (SAR) studies.
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks ([M+H]⁺) with <2 ppm error .
Q. What are the key considerations when designing in vitro assays to evaluate the biological activity of this compound?
- Methodological Answer :
- Cell line selection : Use target-specific models (e.g., cancer cell lines for apoptosis studies) with appropriate controls (e.g., non-tumorigenic cells).
- Dose-response curves : Test concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values.
- Solubility and stability : Pre-dissolve in DMSO (<0.1% final concentration) and assess compound stability in culture media via LC-MS.
- Endpoint assays : Combine MTT/WST-1 for viability with Annexin V/PI staining for mechanistic insights .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Strategies include:
- Reproducibility checks : Replicate experiments across independent labs using standardized protocols (e.g., CLIA-certified facilities).
- Structural validation : Re-synthesize disputed derivatives and characterize purity (>95% by HPLC).
- Meta-analysis : Systematically compare published data using tools like PRISMA guidelines, focusing on variables like cell type, exposure time, and batch effects .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites.
- Molecular dynamics (MD) simulations : Model solvent effects on reaction pathways (e.g., polar aprotic solvents lowering activation energy).
- Docking studies : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite. Validate predictions with experimental kinetic data (e.g., kcat/Km ratios) .
Q. How to design a study investigating the environmental stability of this compound under varying conditions?
- Methodological Answer :
- Environmental chambers : Expose the compound to UV light (λ = 254–365 nm), humidity (30–90% RH), and temperature gradients (4–50°C).
- Degradation analysis : Use LC-MS/MS to identify breakdown products (e.g., dehalogenated chromenones) and quantify half-lives.
- QSAR modeling : Corporate stability data into quantitative structure-activity relationship models to predict persistence in ecosystems .
Q. What strategies are effective for elucidating the metabolic pathways of this compound in biological systems?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactors; analyze metabolites via UPLC-QTOF.
- Isotope labeling : Synthesize ¹⁴C-labeled analogs to track metabolic fate in vivo.
- CYP450 inhibition assays : Identify enzymes involved using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Cross-validate with recombinant CYP450 systems .
Q. Data Analysis and Reporting Standards
Q. How should researchers address discrepancies in spectral data for this compound across publications?
- Methodological Answer : Discrepancies may stem from instrumental calibration errors or sample degradation. Mitigation steps:
- Reference standards : Use commercially validated samples (e.g., Sigma-Aldrich) for parallel testing.
- Multi-lab collaboration : Share raw data (e.g., NMR FID files) via repositories like Zenodo for independent verification.
- Statistical outlier tests : Apply Grubbs’ test to identify anomalous data points in published datasets .
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?
- Methodological Answer :
- Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
- ANOVA with post-hoc tests : Compare treatment groups (Tukey’s HSD for normally distributed data; Kruskal-Wallis for non-parametric).
- Power analysis : Predefine sample sizes (n ≥ 6) to ensure >80% statistical power for detecting ≥1.5-fold effect sizes .
Properties
IUPAC Name |
6-bromochromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRJDOQENVGLJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301844 | |
Record name | 6-bromochromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19063-55-9 | |
Record name | 6-Bromo-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19063-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 146624 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019063559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19063-55-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-bromochromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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